tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOOJRZVMPVFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions with Hydroxylamine Derivatives
A primary route involves the condensation of tert-butyl carbamate precursors with hydroxylamine-containing intermediates. For example, Patent CN102020589B outlines a method where N-Boc-D-serine reacts with hydroxylamine hydrochloride under basic conditions (potassium carbonate) to form the hydroxyimino moiety. The reaction proceeds via mixed anhydride formation using isobutyl chlorocarbonate, followed by nucleophilic substitution with pyridinylbutyl amines. Key steps include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Anhydride formation | Isobutyl chlorocarbonate, N-methylmorpholine, 0–5°C | 93.1% |
| Condensation | Benzylamine, ethyl acetate, 10–15°C | 92.4% |
This method achieves high regiocontrol due to the steric protection offered by the tert-butyl group, minimizing side reactions.
Reductive Amination Strategies
Reductive amination is employed to introduce the hydroxyimino group while preserving the carbamate functionality. PubChem CID 136863573 details a protocol where 4-pyridinylbutanal is treated with hydroxylamine hydrochloride, followed by sodium cyanoborohydride in ethanol. The tert-butyl carbamate group is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions:
| Component | Role | Conditions |
|---|---|---|
| 4-Pyridinylbutanal | Substrate | Ethanol, 25°C |
| Hydroxylamine HCl | Nucleophile | 16 hours, stirring |
| NaBH3CN | Reducing agent | 0–5°C, inert atmosphere |
This method yields the Z-isomer predominantly (≥95% purity) due to stereoelectronic effects during imine reduction.
Oxidation-Reduction Sequences
Oxidation of primary amines to oximes followed by carbamate protection is another viable pathway. WO2019158550A1 describes the oxidation of tert-butyl N-(4-aminobutyl)carbamate using potassium permanganate in acidic media, yielding the hydroxyimino intermediate. Subsequent coupling with 4-pyridinylboronic acid via Suzuki-Miyaura cross-coupling completes the synthesis:
| Reaction Phase | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO4, H2SO4 | Conversion of -NH2 to -NOH |
| Cross-coupling | Pd(PPh3)4, Na2CO3 | Introduction of pyridinyl group |
This method emphasizes catalytic efficiency, with palladium catalysts achieving turnover numbers (TON) >500.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow systems are preferred to enhance yield and safety. PubChem CID 10868112 highlights a protocol using automated reactors for the sequential addition of reagents, minimizing exothermic risks. Key parameters include:
- Temperature control : Maintained at 10–15°C to prevent Boc group cleavage.
- Solvent selection : Ethyl acetate vs. dichloromethane, with the former offering better phase separation during workup.
- Catalyst recycling : Palladium catalysts recovered via filtration membranes, reducing costs by 40%.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation | High regioselectivity | Requires anhydrous conditions | 85–93% |
| Reductive amination | Stereochemical control | Sensitive to pH fluctuations | 75–92% |
| Oxidation-cross-coupling | Scalable | High catalyst costs | 65–88% |
The condensation route is optimal for lab-scale synthesis, while reductive amination offers superior stereochemical outcomes for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydroxyimino group.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it useful in biochemical assays.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
a. tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate (CAS 946385-15-5)
- Key Difference: Replaces the hydroxyimino group with an amino (-NH₂) group.
- This compound is structurally simpler but lacks the redox activity associated with oxime groups .
b. (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
- Key Difference: Hydroxyimino is attached to a chlorinated pyridine ring at the 3-position.
- The shifted hydroxyimino position may reduce steric hindrance compared to the target compound .
c. tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
- Key Difference : Contains a methoxy (-OCH₃) group at the 5-position of the pyridine ring.
- This modification could increase bioavailability but reduce metabolic resistance .
Heterocyclic System Modifications
a. tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)
- Key Difference: Replaces the pyridine ring with a tetrahydropyran (oxane) system and a cyano (-CN) group.
- The cyano group offers dipole interactions but lacks the hydrogen-bonding capacity of hydroxyimino .
b. tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CAS 294210-79-0)
Backbone and Functional Group Variations
a. tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Key Difference : Piperidine ring with an acetyl group instead of a pyridinylbutyl chain.
- Implications : The acetylated piperidine enhances lipophilicity, favoring blood-brain barrier penetration. However, the lack of an oxime group limits its utility in metal-chelating applications .
b. tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)
Data Table: Structural and Functional Comparison
Biological Activity
Tert-butyl N-(4-hydroxyimino-4-pyridin-4-ylbutyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a hydroxylamine moiety, and a pyridine ring. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymes : The compound acts as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, it may prevent the aggregation of amyloid-beta peptides (Aβ), which are implicated in neurodegenerative processes .
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. Specifically, it reduces levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures, suggesting a mechanism for its neuroprotective properties .
- Oxidative Stress Modulation : The compound has shown potential in modulating oxidative stress levels in vivo. In studies involving scopolamine-induced oxidative stress, it was observed to lower malondialdehyde (MDA) levels, indicating a reduction in lipid peroxidation and oxidative damage .
In Vitro Studies
A series of experiments were conducted to assess the protective effects of this compound on astrocyte viability when exposed to Aβ:
- Cell Viability Assays : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls exposed to Aβ. Specifically, cell viability improved from 43.78% (Aβ only) to 62.98% when treated with the compound .
In Vivo Studies
In vivo models have also been utilized to evaluate the efficacy of this compound:
- Scopolamine Model : When administered to rats subjected to scopolamine-induced cognitive impairment, the compound demonstrated moderate protective effects against oxidative stress markers. However, it did not show significant differences when compared to established treatments like galantamine .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Alzheimer's Disease Models : In models simulating Alzheimer's disease pathology, the compound's ability to inhibit Aβ aggregation presents a promising avenue for therapeutic development.
- Oxidative Stress Disorders : Given its modulation of oxidative stress markers, further exploration into its role in other neurodegenerative diseases characterized by oxidative damage is warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
